molecular formula C10H15N3O2 B11186966 2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid

2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B11186966
M. Wt: 209.24 g/mol
InChI Key: PMXAQFOWGBFFNU-UHFFFAOYSA-N
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Description

2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a butylamino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions:

    Methylation: The methyl group at the 4-position can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The butylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propylamino)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Methylamino)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Butylamino)-4-phenylnicotinonitrile

Uniqueness

2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamino group at the 2-position and the carboxylic acid group at the 5-position allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(butylamino)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-3-4-5-11-10-12-6-8(9(14)15)7(2)13-10/h6H,3-5H2,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

PMXAQFOWGBFFNU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C(=N1)C)C(=O)O

Origin of Product

United States

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